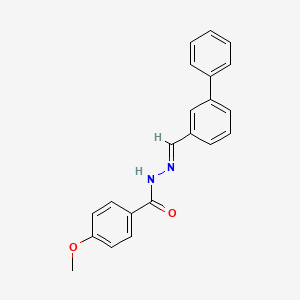![molecular formula C20H20N4O6S B5542614 1-(4-nitrophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5542614.png)
1-(4-nitrophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic molecules involving nitrophenyl, phenylsulfonyl, and piperazinyl groups like "1-(4-nitrophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione" typically involves multi-step chemical processes. These processes may include nitration, sulfonation, chlorination, aminolysis, and the use of optically active compounds to achieve high optical purities. For example, Ashimori et al. (1991) described the synthesis of optically active compounds with high optical purity through a process involving optical resolution and pharmacological investigations to define the active form of the synthesized compound (Ashimori et al., 1991).
Molecular Structure Analysis
The analysis of the molecular structure of such compounds involves understanding their crystal structure and the conformation of their constituent rings. Studies like those by Deniz and Ibiş (2009) can provide insights into the crystal structure, showing how the butadiene unit, piperazine ring, and nitro substituted groups arrange and conform in space, impacting the compound's chemical behavior (Deniz & Ibiş, 2009).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Ring-Opening/Ring-Closing Protocols : A method involving the ring opening of 3-nitro-4-(phenylsulfonyl)thiophene with amines has been developed, enabling access to N-fused pyrroles through a tandem 1,6-H shift followed by 6π 1,5-electrocyclization. This approach facilitates the synthesis of compounds with both synthetic and biological relevance, indicating a potential pathway for generating derivatives of "1-(4-nitrophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione" for various applications (Bianchi et al., 2014).
Novel Diarylsulphides and Diarylsulphones Synthesis : The synthesis of new diarylsulphides and diarylsulphones containing a quinazol-4-one moiety has been reported, providing insights into the chemical versatility and potential for creating various derivatives that could have implications for the development of novel compounds for scientific research (Abbady et al., 2007).
Biological and Pharmacological Applications
- Biological Activity Screening : A series of new compounds derived from 1-(4-nitrophenylsulfonyl) piperidine-4-carbohydrazide were synthesized and evaluated for their biological activities. The compounds were tested for BSA binding studies, anti-bacterial, anti-inflammatory, and acetylcholinesterase (AChE) activities, revealing potential pharmacological applications. Molecular docking studies identified active sites responsible for AChE inhibition, suggesting a pathway for further therapeutic applications (Iqbal et al., 2020).
Material Science Applications
- Square Planar Ni(II) Complexes : Research into square planar Ni(II) complexes involving pyridine-4-carbonyl-hydrazine carbodithioate and other compounds has been conducted. These complexes were characterized and analyzed using various techniques, including IR and single crystal X-ray diffraction. The study provides insights into the structural and electronic properties of these complexes, which could have implications for material science applications (Bharati et al., 2013).
Propiedades
IUPAC Name |
3-[4-(benzenesulfonyl)piperazin-1-yl]-1-(4-nitrophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6S/c25-19-14-18(20(26)23(19)15-6-8-16(9-7-15)24(27)28)21-10-12-22(13-11-21)31(29,30)17-4-2-1-3-5-17/h1-9,18H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHPUZUURNVVMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Benzenesulfonyl)piperazin-1-yl]-1-(4-nitrophenyl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5542539.png)
![(3aS*,7aR*)-5-methyl-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5542561.png)
![2-benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542564.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5542572.png)
![2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5542577.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzenesulfonamide](/img/structure/B5542585.png)
![1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxamide](/img/structure/B5542590.png)
![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5542598.png)
![N-(3-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5542625.png)
![3-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B5542638.png)


![N-[2-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenoxy)ethyl]acetamide](/img/structure/B5542647.png)